Cas no 16545-85-0 (1-Pentadecanaminium,1-carboxy-N,N,N-trimethyl-, inner salt)
16545-85-0 structure
Product Name:1-Pentadecanaminium,1-carboxy-N,N,N-trimethyl-, inner salt
CAS-nummer:16545-85-0
MF:C19H39NO2
MW:313.518466234207
CID:192968
PubChem ID:3034262
Update Time:2025-04-19
1-Pentadecanaminium,1-carboxy-N,N,N-trimethyl-, inner salt Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Pentadecanaminium,1-carboxy-N,N,N-trimethyl-, inner salt
- 2-(trimethylazaniumyl)hexadecanoate
- &alpha
- 2-(Trimethylammonio)hexadecanoate
- 240-614-8
- 1-pentadecanaminium, 1-carboxy-n,n,n-trimethyl-, hydroxide, inner salt
- SCHEMBL118864
- (1-Carboxylatopentadecyl)trimethylammonium
- 16545-85-0
- EINECS 240-614-8
- DTXSID80937087
- NS00052274
- 1-Pentadecanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt
- 1-pentadecanaminium, 1-carboxy-n,n,n-trimethyl-,hydroxide, inner salt
- 1-Pentadecanaminium,1-carboxy-N,N,N-trimethyl-,inner salt
-
- Inchi: 1S/C19H39NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(2,3)4/h18H,5-17H2,1-4H3
- InChI-sleutel: NAQCLDVZUBWFFK-UHFFFAOYSA-N
- LACHT: [O-]C(C(CCCCCCCCCCCCCC)[N+](C)(C)C)=O
Berekende eigenschappen
- Exacte massa: 313.29827
- Monoisotopische massa: 313.298
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 14
- Complexiteit: 266
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.8
- Topologisch pooloppervlak: 40.1Ų
Experimentele eigenschappen
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- PSA: 40.13
1-Pentadecanaminium,1-carboxy-N,N,N-trimethyl-, inner salt Gerelateerde literatuur
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Riliga Wu,Mingce Tian,Chang Shu,Chengcheng Zhou,Weijiang Guan Soft Matter 2022 18 8920
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2. Book reviewsA. A. D. Comrie,L. Brealey,H. Irving,B. S. Cooper,J. E. Page,J. Haslam Analyst 1961 86 272
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C. L. Wilson Annu. Rep. Prog. Chem. 1953 50 336
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